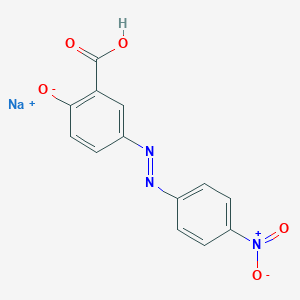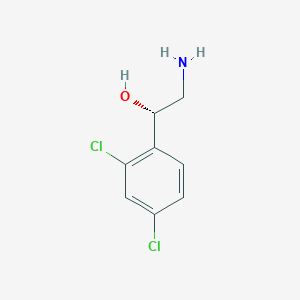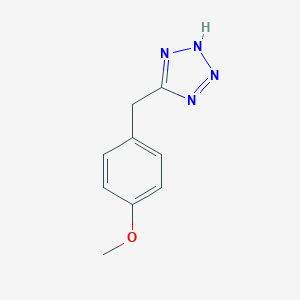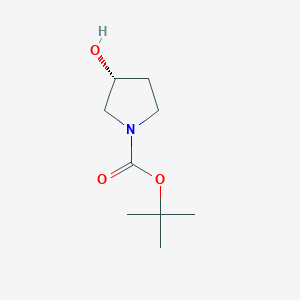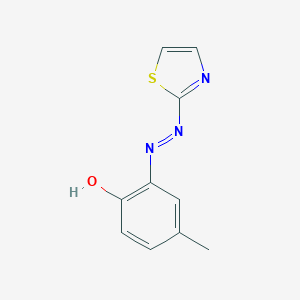
2-(2-Thiazolylazo)-p-Kresol
Übersicht
Beschreibung
2-(2-Thiazolylazo)-p-cresol (TAC) is a chemical reagent that has been widely used in spectrophotometric methods for the determination of various metal ions. It forms complexes with metals such as cobalt, nickel, and lead, which can be measured using spectrophotometry to determine the concentration of these metals in different samples .
Synthesis Analysis
While the provided papers do not detail the synthesis of TAC, they do mention its use as a reagent in various spectrophotometric determination methods. The synthesis of similar azo compounds has been described in the literature, which typically involves diazotization reactions followed by azo coupling with phenolic compounds .
Molecular Structure Analysis
The molecular structure of TAC is not explicitly discussed in the provided papers. However, similar azo compounds are known to exhibit tautomeric forms and can form complexes with metal ions through the azo nitrogen and phenolic oxygen atoms .
Chemical Reactions Analysis
TAC reacts with metal ions to form colored complexes. For instance, it reacts with Co(II) to form a green complex with maximum absorption at 615 nm . With nickel, it forms a complex that is soluble in aqueous ethanol, obeying Beer's law within a certain concentration range . The reaction with lead(II) results in an intensely colored complex that is stable for at least 4 hours .
Physical and Chemical Properties Analysis
The physical and chemical properties of TAC, such as solubility and acidity constants, are influenced by the solvent used. The acidity constants of TAC have been studied in various water-organic solvent media mixtures, showing that the pKa values are affected by the mole fraction of organic solvents in the mixtures . The solubility of the nickel-TAC complex in water is low, but it increases in aqueous ethanol .
Case Studies
Several case studies have been reported where TAC has been used for the determination of metals in different matrices. For cobalt, a selective procedure using masking agents has been proposed, which has been applied to the determination of cobalt in nickel salts and steel alloys . The nickel-TAC complex has been successfully applied to the determination of nickel in reference samples of copper-base alloy . Similarly, the lead(II)-TAC complex has been used for the determination of lead(II) in copper-base alloy . Additionally, TAC has been used in the development of a simulated colorimetric INHIBIT logic gate, demonstrating its potential application in chemical sensing .
Wissenschaftliche Forschungsanwendungen
Analytische Chemie und Metall-Ionen-Detektion
TAC dient als ein starkes Chelatbildner für Metallionen. Forscher haben es in Festphasenextraktions (SPE)-Methoden eingesetzt, um Cd (II), Pb (II), Zn (II) und Ni (II)-Ionen aus Lebensmittelproben selektiv anzureichern und zu trennen. Mehrwandige Kohlenstoffnanoröhren, die mit TAC imprägniert sind, wurden für diesen Zweck effektiv eingesetzt . Die Methode beinhaltet die quantitative Rückgewinnung der Analyten bei pH 7,0, gefolgt von der Elution mit 3 mol L-1 Essigsäure.
Synthese von Thiazolylazo-Reagenzien
TAC selbst ist ein Thiazolylazo-Reagenz. Forscher haben verwandte Verbindungen synthetisiert, indem sie seine Struktur modifiziert haben. So umfasste die Synthese von 1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol die Arylierung von Acrolein, gefolgt von Diazotierung und Diazokupplung mit 2-Naphthol . Diese Derivate finden Anwendungen in verschiedenen analytischen Methoden.
Tief-Eutektische-Lösungsmittel-basierte Mikroextraktion
TAC wurde in ein tief-eutektisches Lösungsmittel (bestehend aus α-Benzoinoxim und Eisen (III)-chlorid, gelöst in Phenol) für die Trennung von Pb (II) aus Wasser- und Lebensmittelproben integriert. Diese Mikroextraktionstechnik bietet eine effiziente Möglichkeit, Metallionen anzureichern und zu trennen .
Safety and Hazards
The safety data sheet for “2-(2-Thiazolylazo)-p-cresol” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-(2-Thiazolylazo)-p-cresol is the DNA of cancer cells, specifically those that are ERG-positive . The compound has been found to selectively inhibit the growth of ERG-positive cancer cell lines .
Mode of Action
2-(2-Thiazolylazo)-p-cresol interacts with its targets through a process known as intercalative binding . This involves the insertion of the compound between the base pairs of the DNA double helix, disrupting the normal functioning of the DNA and leading to changes in the cancer cells .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to the disruption of essential cellular processes, such as dna replication and transcription . This can result in the inhibition of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
It is known that the compound can be used for the preconcentration of certain metal ions, suggesting that it may have the ability to bind to these ions and facilitate their removal from the body .
Result of Action
The molecular and cellular effects of 2-(2-Thiazolylazo)-p-cresol’s action include the disruption of DNA function, inhibition of cancer cell growth, and induction of apoptosis in ERG-positive cancer cells . These effects can contribute to the compound’s potential anti-cancer activity.
Action Environment
The action of 2-(2-Thiazolylazo)-p-cresol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to bind to its targets . Additionally, the presence of certain metal ions can influence the compound’s activity, as it has been found to interact with these ions .
Biochemische Analyse
Biochemical Properties
2-(2-Thiazolylazo)-p-cresol has been found to interact with various biomolecules. For instance, it has been shown to form stable complexes with certain metal ions, such as zinc and copper . These interactions are likely due to the presence of the azo group and the thiazole ring in the molecule, which can act as ligands and bind to metal ions .
Cellular Effects
The effects of 2-(2-Thiazolylazo)-p-cresol on cells are not fully understood. Some studies suggest that it may have significant impacts on cellular processes. For example, one study found that a similar compound, 1-[2-Thiazolylazo]-2-naphthol, significantly inhibited the proliferation of prostate cancer cells
Molecular Mechanism
It is known that the compound can form stable complexes with certain metal ions This suggests that it may exert its effects at the molecular level through interactions with these ions
Temporal Effects in Laboratory Settings
One study found that a similar compound, 5-methyl-4-(2-thiazolylazo)resorcinol, has eight conformers, suggesting that it may exist in multiple forms over time .
Metabolic Pathways
Given its ability to form complexes with metal ions, it is possible that it may be involved in metal ion metabolism .
Transport and Distribution
Its ability to form complexes with metal ions suggests that it may be transported via metal ion transporters .
Subcellular Localization
Given its ability to form complexes with metal ions, it is possible that it may be localized in areas of the cell where these ions are concentrated .
Eigenschaften
IUPAC Name |
4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7-2-3-9(14)8(6-7)12-13-10-11-4-5-15-10/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRKINSTWYZJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310791 | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1823-44-5 | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Thiazolylazo)-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TAC interact with metal ions?
A1: TAC acts as a chelating agent, forming stable complexes with various metal ions. This interaction is based on the donation of electron pairs from the nitrogen and oxygen atoms present in the TAC molecule to the vacant orbitals of the metal ion. This coordination complexation often results in a significant color change, enabling spectrophotometric detection and quantification of the metal ion. [, , , , , , ]
Q2: What are the downstream effects of TAC-metal ion complexation?
A2: The formation of TAC-metal ion complexes leads to:
- Colorimetric changes: A new absorption peak with a distinct color emerges, allowing for visual and spectrophotometric detection. [, , , , ]
- Altered electrochemical properties: The redox behavior of the complex differs from that of the free metal ion and TAC, enabling electrochemical detection methods. []
- Modified solubility: Depending on the metal ion and the medium, the complex might exhibit altered solubility, enabling techniques like cloud point extraction. [, , ]
Q3: What is the molecular formula and weight of TAC?
A3: The molecular formula of TAC is C10H9N3OS, and its molecular weight is 219.27 g/mol.
Q4: What spectroscopic data are available for characterizing TAC and its metal complexes?
A4: Several spectroscopic techniques are employed to characterize TAC and its complexes:
- UV-Vis Spectroscopy: Used to determine the maximum absorption wavelengths (λmax) of TAC and its metal complexes, which are essential for spectrophotometric determination. [, , , ]
- Infrared Spectroscopy (IR): Provides information about the functional groups present in TAC and the changes occurring upon complexation with metal ions. [, ]
Q5: Is TAC compatible with different materials used in analytical applications?
A5: TAC demonstrates compatibility with various materials used in analytical procedures:
- Solid supports: It can be immobilized on silica gel [], polyurethane foam [, ], and ion exchange resins [, , ], facilitating solid-phase extraction and preconcentration of metal ions.
- Surfactants: The use of surfactants like Triton X-100 can enhance the sensitivity and solubility of TAC-metal complexes, improving spectrophotometric analysis. [, ]
- Microfluidic platforms: TAC has been incorporated into polymer inclusion membranes within microfluidic paper-based analytical devices for optical copper detection. []
Q6: Does TAC exhibit any catalytic properties?
A6: While TAC is primarily known for its chelating abilities, research suggests that the adsorbed molybdenum(VI)-TAC complex exhibits catalytic activity in the presence of nitrate, enhancing the electrochemical signal for molybdenum detection. []
Q7: Have computational methods been applied to study TAC and its interactions?
A7: Yes, Time-Dependent Density Functional Theory (TDDFT) calculations have been employed to understand the electronic structure and properties of planar triazinium cations derived from TAC, providing insights into their photocytotoxicity and DNA interaction mechanisms. []
Q8: How do structural modifications of TAC affect its metal-binding properties?
A8: Research on structurally similar compounds, like 1-(2-pyridylazo)-2-naphthol (PAN), suggests that the thiazole moiety in TAC plays a crucial role in its metal binding affinity and selectivity compared to the pyridine ring in PAN. [] Further research focusing on specific structural modifications of TAC is needed to fully elucidate the structure-activity relationships.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



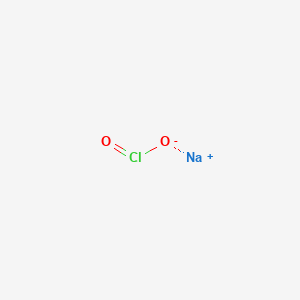

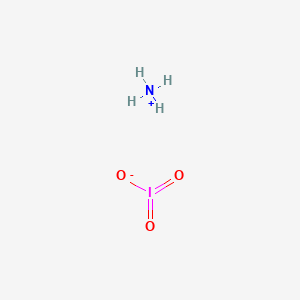
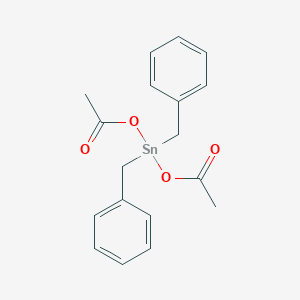


![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)

